Tert-butyl 1-(6-amino-5-chloropyrimidin-4-yl)piperidine-3-carboxylate
Description
Tert-butyl 1-(6-amino-5-chloropyrimidin-4-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with an amino group and a chlorine atom, linked to a piperidine ring with a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 1-(6-amino-5-chloropyrimidin-4-yl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)9-5-4-6-19(7-9)12-10(15)11(16)17-8-18-12/h8-9H,4-7H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLABUHNMNCZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)C2=NC=NC(=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(6-amino-5-chloropyrimidin-4-yl)piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by its functionalization with amino and chlorine groups. The piperidine ring is then introduced, and the final step involves the esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(6-amino-5-chloropyrimidin-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group using hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, substituted pyrimidines, and various functionalized piperidine derivatives.
Scientific Research Applications
Tert-butyl 1-(6-amino-5-chloropyrimidin-4-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(6-amino-5-chloropyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyrimidine ring can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 1-(6-amino-5-chloropyrimidin-4-yl)piperidine-3-carboxylate is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both amino and chlorine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
